pentan-3-yl chloroformate pentan-3-yl chloroformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14318899
InChI: InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11ClO2
Molecular Weight: 150.60 g/mol

pentan-3-yl chloroformate

CAS No.:

Cat. No.: VC14318899

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

pentan-3-yl chloroformate -

Specification

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
IUPAC Name pentan-3-yl carbonochloridate
Standard InChI InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3
Standard InChI Key QUZQVZBZYLHJGX-UHFFFAOYSA-N
Canonical SMILES CCC(CC)OC(=O)Cl

Introduction

Structural and Molecular Characteristics

Pentan-3-yl chloroformate belongs to the class of chloroformate esters, distinguished by the presence of a reactive carbonochloridate group (-OC(=O)Cl). The compound’s IUPAC name, pentan-3-yl carbonochloridate, reflects its branched alkoxy chain attached to the carbonyl chloride moiety. Key structural features include:

  • Molecular formula: C₆H₁₁ClO₂ .

  • Canonical SMILES: CCC(C)COC(=O)Cl, indicating a five-carbon chain with a chloroformate group at the third position .

  • Molecular weight: 150.6 g/mol, corroborated by high-resolution mass spectrometry.

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the carbonyl group and the tetrahedral arrangement around the chlorine atom, which contribute to its electrophilic reactivity .

Synthesis and Production Methods

Industrial Synthesis

The primary synthesis route involves the reaction of pentan-3-ol with phosgene (COCl₂), a highly toxic gas requiring stringent safety measures. Continuous flow reactors are employed industrially to mitigate risks associated with phosgene handling, ensuring consistent product quality and yields exceeding 85%. The reaction proceeds as follows:

Pentan-3-ol+PhosgeneBase (e.g., pyridine)Pentan-3-yl chloroformate+HCl\text{Pentan-3-ol} + \text{Phosgene} \xrightarrow{\text{Base (e.g., pyridine)}} \text{Pentan-3-yl chloroformate} + \text{HCl}

Pyridine or triethylamine is often added to scavenge hydrochloric acid (HCl), shifting the equilibrium toward product formation .

Table 1: Synthesis Conditions and Yields

Base CatalystSolventTemperature (°C)Time (h)Yield (%)
PyridineDichloromethane20285.6
TriethylamineTetrahydrofuran0–20190
N-Ethyl-diisopropylamineDichloromethane0–206.25100

Data adapted from .

Laboratory-Scale Modifications

Small-scale syntheses often utilize bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene alternative. For instance, reacting pentan-3-ol with triphosgene in acetone at 20°C achieves yields of 98% while minimizing exposure risks .

Physicochemical Properties

Pentan-3-yl chloroformate exhibits the following properties:

  • Density: 1.057 g/cm³ at 25°C .

  • Boiling point: 164.9°C at 760 mmHg, consistent with its volatile nature .

  • Vapor pressure: 1.92 mmHg at 25°C, necessitating storage in sealed containers .

  • Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but immiscible with water, where it undergoes hydrolysis .

  • Storage: Recommended at 2–8°C in a refrigerator to prevent decomposition .

Chemical Reactivity and Mechanisms

Electrophilic Substitution

The chloroformate group acts as a potent electrophile, undergoing nucleophilic attack by amines, alcohols, and thiols. For example, reaction with primary amines forms carbamates:

R-NH2+Pentan-3-yl chloroformateR-NH-C(=O)-O-pentan-3-yl+HCl\text{R-NH}_2 + \text{Pentan-3-yl chloroformate} \rightarrow \text{R-NH-C(=O)-O-pentan-3-yl} + \text{HCl}

This reaction is exploited in peptide synthesis and prodrug design .

Hydrolysis and Stability

Pentan-3-yl chloroformate hydrolyzes in aqueous media to yield pentan-3-ol and carbon dioxide:

C₆H₁₁ClO₂+H₂OC₅H₁₁OH+CO₂+HCl\text{C₆H₁₁ClO₂} + \text{H₂O} \rightarrow \text{C₅H₁₁OH} + \text{CO₂} + \text{HCl}

Hydrolysis rates increase under alkaline conditions, necessitating anhydrous handling .

Applications in Organic Synthesis

Carbamate and Carbonate Formation

The compound’s reactivity enables its use in synthesizing carbamates for pharmaceutical intermediates. For instance, coupling with piperazine derivatives produces N-protected amines, critical in antiviral drug development .

Derivatization in Analytical Chemistry

Pentan-3-yl chloroformate derivatizes polar molecules (e.g., amino acids, steroids) for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis. This enhances volatility and detection sensitivity, particularly in mass spectrometry.

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